5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5-Bromo-2-methyl-1,3-dioxane-4,6-dione, is a versatile organic compound used in a variety of scientific research applications. It is a brominated derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione, and can be synthesized in a variety of ways. This compound has a wide range of biochemical and physiological effects, and is used in lab experiments to study the effects of various compounds on proteins, lipids, and cells.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Techniques : The compound 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is synthesized through various chemical reactions. For instance, one method involves the reaction of 5-[bis(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with aqueous ammonia to yield a derivative, which is then further reacted to produce various other compounds including sulfoxide derivatives and triphenylphosphonium salts (Al-Sheikh et al., 2009).
Reactions with Amines : This chemical also reacts with amines. For instance, 5-acetoacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with aliphatic amines and p-methoxy-aniline to form 5-[3-alkyl(or aryl)amino-2-butenoyl] derivatives, leading to the formation of N-substituted 6-methylpyridine-3-carboxylic acids (Rubinov et al., 2004).
Ring Opening Reactions : Dichotomy in ring opening reactions of similar compounds like 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines has been studied, demonstrating diverse chemical behaviors and product formations (Šafár̆ et al., 2000).
Structural Analysis and Properties
Crystal Structures : The crystal structures of derivatives of 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione have been discussed, offering insights into its molecular configuration and stability (Al-Sheikh et al., 2009).
Pyrolysis and Electrochemical Studies : Flash vacuum pyrolysis of derivatives of this compound leads to various rearrangements and formation of different organic structures, indicating its potential in synthetic organic chemistry (Benzies et al., 1986). Electrochemical studies have also been conducted to understand the compound's behavior under different conditions (Ungureanu et al., 2011).
Applications in Organic Synthesis
- Derivative Formation : This compound is used in the formation of various organic derivatives. For example, it is used in the synthesis of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones, which are then utilized for the preparation of 2-cyano-4-quinolinones, demonstrating its versatility in organic synthesis (Jeon & Kim, 2000).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for pyridine derivatives
Mode of Action
Based on its structural similarity to other pyridine derivatives, it may interact with its targets through hydrogen bonding or pi-stacking . The bromine atom could enhance the compound’s reactivity, possibly leading to covalent bonding with its targets .
Pharmacokinetics
Based on its structure, it is reasonable to speculate that the compound might have good absorption due to the presence of the polar pyridine ring and the nonpolar dioxane ring . The bromine atom might affect the compound’s distribution and metabolism . More research is needed to understand the compound’s pharmacokinetics and their impact on bioavailability.
Result of Action
It is possible that the compound could induce changes in cellular processes or signaling pathways due to its interaction with its targets
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity and stability might be affected by the pH of the environment . Additionally, the presence of other molecules could either enhance or inhibit the compound’s action .
properties
IUPAC Name |
5-[[(5-bromopyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c1-12(2)18-10(16)8(11(17)19-12)6-15-9-4-3-7(13)5-14-9/h3-6H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFOXJGGDKYKFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC=C(C=C2)Br)C(=O)O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475961 |
Source
|
Record name | 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
25165-70-2 |
Source
|
Record name | 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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